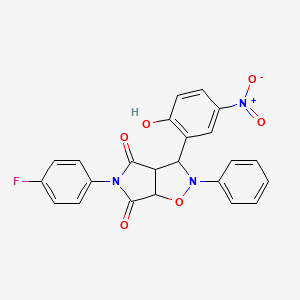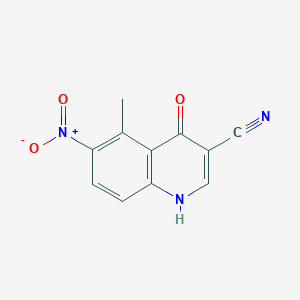
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of phenoxyphenyl and methylphenyl groups attached to a glycyl and lysinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of Glycyl Intermediate: The reaction begins with the formation of a glycyl intermediate by reacting glycine with a suitable protecting group.
Coupling with 3-Phenoxyphenyl and 4-Methylphenyl Groups: The glycyl intermediate is then coupled with 3-phenoxyphenyl and 4-methylphenyl groups using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Deprotection and Final Coupling: The protecting groups are removed, and the final coupling with L-lysine is carried out under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed for large-scale production.
化学反応の分析
Types of Reactions
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl and methylphenyl groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The phenoxyphenyl and methylphenyl groups may interact with hydrophobic pockets in proteins, while the glycyl and lysinamide backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(3-Phenoxyphenyl)glycine: Similar structure but lacks the lysinamide moiety.
N-(4-Methylphenyl)glycine: Similar structure but lacks the phenoxyphenyl group.
L-Lysinamide: Contains the lysinamide backbone but lacks the phenoxyphenyl and methylphenyl groups.
Uniqueness
N-(3-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is unique due to the combination of phenoxyphenyl and methylphenyl groups attached to a glycyl and lysinamide backbone. This unique structure may confer specific properties and interactions that are not observed in similar compounds.
特性
CAS番号 |
918436-28-9 |
|---|---|
分子式 |
C27H32N4O3 |
分子量 |
460.6 g/mol |
IUPAC名 |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(3-phenoxyanilino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C27H32N4O3/c1-20-13-15-21(16-14-20)30-27(33)25(12-5-6-17-28)31-26(32)19-29-22-8-7-11-24(18-22)34-23-9-3-2-4-10-23/h2-4,7-11,13-16,18,25,29H,5-6,12,17,19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1 |
InChIキー |
GFXPJVKNMHFQEY-VWLOTQADSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)

![2-(3-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620807.png)

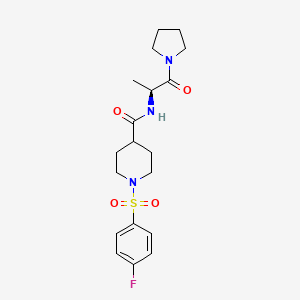
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
![9-Chlorobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12620826.png)
![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)
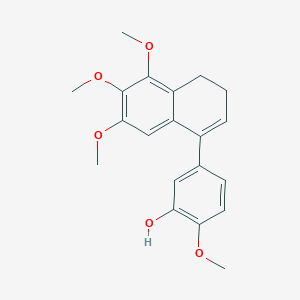
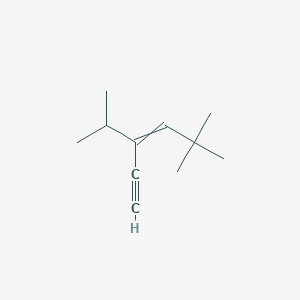
![3-(1H-Imidazol-1-yl)-6-[4-(3-propylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B12620868.png)
